REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3](I)=[N:4][C:5]([Cl:8])=[CH:6][CH:7]=1.[O:10]1[CH:14]=[CH:13][CH:12]=[C:11]1B(O)O.C(=O)([O-])[O-].[Na+].[Na+].C1(C)C=CC=CC=1>O.C1COCC1>[NH2:1][C:2]1[C:3]([C:11]2[O:10][CH:14]=[CH:13][CH:12]=2)=[N:4][C:5]([Cl:8])=[CH:6][CH:7]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
1.78 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=NC(=CC1)Cl)I
|
Name
|
|
Quantity
|
1.17 g
|
Type
|
reactant
|
Smiles
|
O1C(=CC=C1)B(O)O
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Name
|
|
Quantity
|
1.11 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
23 mL
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
23 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
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AMBIENT
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Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 90° C. for 7 hours and 14 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was degassed
|
Type
|
CUSTOM
|
Details
|
evaporation
|
Type
|
CUSTOM
|
Details
|
flushing with nitrogen (5×) and tetrakis(triphenylphosphine)palladium(0) (808 mg)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
ADDITION
|
Details
|
After addition of 2-furanboronic acid (783 mg)
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Type
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STIRRING
|
Details
|
the mixture was stirred again for 4 hours at 90° C.
|
Duration
|
4 h
|
Type
|
ADDITION
|
Details
|
another portion of 2-furanboronic acid (390 mg) was added
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for 5.5 hours at 90° C
|
Duration
|
5.5 h
|
Type
|
STIRRING
|
Details
|
After 15 hours stirring at room temperature
|
Duration
|
15 h
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was quenched with water
|
Type
|
EXTRACTION
|
Details
|
extracted 2× with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (silica 60, hexane/ethyl acetate=3:1, Rf=0.25)
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NC(=CC1)Cl)C=1OC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.26 mg | |
YIELD: CALCULATEDPERCENTYIELD | 0.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |